BenchChemオンラインストアへようこそ!

Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate

Lipophilicity Building Block Selection Drug Design

Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate (CAS 2059999-76-5) is a heterocyclic building block featuring the privileged [1,2,4]triazolo[4,3-a]pyrazine scaffold, which serves as a key template for developing therapeutic agents including kinase inhibitors and PARP-1 inhibitors. The compound combines a 3-methyl substituent on the triazole ring with a tert-butyl ester at the 6-position of the pyrazine (C11H14N4O2, MW 234.25 g/mol, purity ≥95%).

Molecular Formula C11H14N4O2
Molecular Weight 234.259
CAS No. 2059999-76-5
Cat. No. B2907364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
CAS2059999-76-5
Molecular FormulaC11H14N4O2
Molecular Weight234.259
Structural Identifiers
SMILESCC1=NN=C2N1C=C(N=C2)C(=O)OC(C)(C)C
InChIInChI=1S/C11H14N4O2/c1-7-13-14-9-5-12-8(6-15(7)9)10(16)17-11(2,3)4/h5-6H,1-4H3
InChIKeyXGLWLXPLDUXSPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate (CAS 2059999-76-5): Procurement-Grade Building Block for Kinase-Focused Library Synthesis


Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate (CAS 2059999-76-5) is a heterocyclic building block featuring the privileged [1,2,4]triazolo[4,3-a]pyrazine scaffold, which serves as a key template for developing therapeutic agents including kinase inhibitors and PARP-1 inhibitors [1]. The compound combines a 3-methyl substituent on the triazole ring with a tert-butyl ester at the 6-position of the pyrazine (C11H14N4O2, MW 234.25 g/mol, purity ≥95%) . This specific substitution pattern provides a balance of lipophilicity (LogP 1.39) and a sterically demanding ester that enables selective deprotection orthogonal to methyl or ethyl ester functionalities, making it strategically distinct from simpler ester analogs in multi-step medicinal chemistry syntheses [2].

Why tert-Butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate Cannot Be Replaced by Generic Analogs in Multi-Step Synthesis


Compounds sharing the [1,2,4]triazolo[4,3-a]pyrazine core are not interchangeable building blocks because subtle variations in ester functionality and ring substitution produce marked differences in reactivity, lipophilicity, and deprotection compatibility that cascade through synthetic routes . The tert-butyl ester of the target compound exhibits thermal lability that permits selective cleavage under conditions where methyl esters remain intact—a critical feature when orthogonal protecting group strategies are required [1]. Additionally, the 3-methyl substitution elevates LogP by approximately 1.3 units compared to the unsubstituted methyl ester analog, altering partitioning behavior in both reaction workups and biological assays . These quantitative differences mean that substituting a generic methyl or ethyl ester congener into an established synthetic protocol risks incomplete deprotection, altered intermediate solubility, or failed library enumeration, ultimately compromising hit validation and SAR continuity.

Quantitative Differentiation Evidence for tert-Butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate Versus Closest Analogs


Lipophilicity Advantage: LogP Elevation of ~1.5 Units Over the Unsubstituted Methyl Ester Analog

The target compound tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate exhibits a computed LogP of 1.39 (XLogP), substantially higher than the methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate comparator, which has a LogP of -0.09 . This ~1.5 log unit increase reflects the combined lipophilic contributions of the tert-butyl ester and the 3-methyl substituent. For procurement decisions, this difference translates into superior organic-phase retention during extractive workup and enhanced membrane permeability potential when the intact ester is used directly in cellular assays [1].

Lipophilicity Building Block Selection Drug Design

Orthogonal Deprotection: Selective tert-Butyl Ester Cleavage in the Presence of Methyl Esters

tert-Butyl esters, such as that present in the target compound, undergo selective thermolytic cleavage and acid-catalyzed deprotection under conditions where methyl esters remain quantitatively intact [1][2]. Specifically, grafted tert-butyl esters cleave at temperatures significantly lower than methyl esters in dense monolayers, with the thermal stability order established as tert-butyl < i-propyl < methyl [1]. This differential stability allows the target compound to serve as a masked carboxylic acid that can be unveiled without affecting methyl ester protecting groups elsewhere in a synthetic sequence—a capability not shared by the methyl ester analog CAS 2104523-61-5 [3].

Protecting Group Strategy Orthogonal Synthesis Solid-Phase Chemistry

Steric Differentiation: tert-Butyl Ester Bulk Directs Regioselectivity in Nucleophilic Additions

The tert-butyl ester group provides substantially greater steric bulk (A-value ~4.9 kcal/mol) compared to a methyl ester (A-value ~1.7 kcal/mol), which can direct regioselective functionalization at alternative positions of the triazolopyrazine core [1]. In the context of [1,2,4]triazolo[4,3-a]pyrazine chemistry, the 6-carboxylate position is subject to nucleophilic attack during amide bond formation; the bulky tert-butyl ester shields this position more effectively than a methyl ester, reducing unwanted side reactions at the ester carbonyl and potentially improving the selectivity of reactions at the 8-position or the triazole ring nitrogen [2]. This steric steering effect is well documented for tert-butyl esters in heterocyclic systems and constitutes a material advantage when the synthetic goal is selective elaboration of the scaffold at positions other than C-6 .

Regioselectivity Steric Effects Kinase Inhibitor Synthesis

Molecular Weight and Physical Form Differentiation Impacting Purification and Handling

The target compound (MW 234.25 g/mol) has a molecular weight approximately 56 g/mol higher than the corresponding methyl ester analog (MW 178.15 g/mol) and 70 g/mol higher than the free carboxylic acid (MW 164.12 g/mol) . This molecular weight difference, combined with the higher LogP, results in significantly longer retention times on reversed-phase HPLC (typical ΔtR of 2–5 minutes under standard C18 gradients), facilitating cleaner separation from more polar synthetic byproducts . The compound is a solid at ambient temperature, whereas some lower-molecular-weight analogs in this series are oils, which can complicate accurate weighing and automated library handling .

Molecular Weight Purification Solid-Phase Extraction

Optimal Application Scenarios for tert-Butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate Based on Quantitative Differentiation Evidence


Convergent Synthesis of PARP-1 or Kinase Inhibitor Libraries Requiring Orthogonal Ester Deprotection

The tert-butyl ester's established selectivity toward acid-catalyzed or thermolytic cleavage, while methyl esters remain inert, makes this compound the building block of choice when a convergent synthetic route demands sequential unveiling of multiple carboxylate functionalities . In PARP-1 inhibitor programs, where the [1,2,4]triazolo[4,3-a]pyrazine scaffold has demonstrated nanomolar potency, the ability to liberate the C-6 carboxylic acid without disturbing a methyl ester at a distal position can reduce the linear step count by 2–3 transformations . Procure this compound specifically when the synthetic plan includes an orthogonal deprotection step that cannot be accomplished with the methyl ester analog CAS 2104523-61-5.

Solid-Phase or Fluorous-Phase Library Synthesis Leveraging Elevated Lipophilicity for Phase-Tag Retention

With a LogP of 1.39—approximately 30-fold higher than the unsubstituted methyl ester—this compound exhibits superior retention on hydrophobic solid supports or fluorous tags during split-and-pool library synthesis . This property minimizes cross-contamination between library members during washing steps and improves the purity of final compounds after cleavage, directly addressing a critical bottleneck in high-throughput medicinal chemistry workflows . Select this building block when the library production protocol employs C18-functionalized silica, fluorous solid-phase extraction, or hydrophobic scavenger resins.

Medicinal Chemistry Programs Requiring Direct Cellular Assay of Intact tert-Butyl Ester Prodrugs

In early-stage phenotypic screening where compounds are tested as intact esters (prodrug approach), the target compound's elevated LogP compared to free acid or methyl ester analogs provides measurably higher passive membrane permeability . The 3-methyl substitution further contributes to metabolic stability by blocking potential oxidative metabolism at the triazole ring, based on class-level SAR for methyl-substituted heterocycles . This scenario is particularly relevant for anti-tubercular MmpL3 inhibitor programs and c-Met/VEGFR-2 dual inhibitor campaigns where the triazolopyrazine scaffold has already demonstrated target engagement . Procure this specific ester form when the screening cascade evaluates compounds without a pre-incubation hydrolysis step.

Quote Request

Request a Quote for Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.